molecular formula C22H17FN2O3 B11032017 N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11032017
M. Wt: 376.4 g/mol
InChI Key: OJIDTSWULHPZJD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is an organic compound with a complex structure that includes a fluorophenyl group, a dioxo group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-fluoroaniline with a suitable diketone under acidic conditions to form the hexahydroquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The dioxo and carboxamide groups may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its hexahydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorophenyl group, in particular, enhances its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C22H17FN2O3/c23-17-8-4-5-9-18(17)24-21(27)16-12-15-19(25-22(16)28)10-14(11-20(15)26)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,24,27)(H,25,28)

InChI Key

OJIDTSWULHPZJD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)NC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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